5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPUEIJPAITLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the phenylpyrrolidine moiety through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Variations in Pyridine-3-Carboxamide Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
- Amide Substituents: Methyl Group (): Simplifies synthesis but may reduce target affinity compared to bulkier groups. Azetidinone (): The 2-oxoazetidinyl group could improve metabolic stability by resisting enzymatic hydrolysis.
- Heterocyclic Extensions :
Biological Activity
5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 305.21 g/mol. The structure includes a bromine atom, a pyridine ring, and a pyrrolidine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative study showed that modifications to the pyridine ring can enhance antimicrobial potency, suggesting that structural variations can lead to improved efficacy .
Anticancer Properties
Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. A study focusing on pyridine derivatives found that they could inhibit cell proliferation in breast and colon cancer models by triggering mitochondrial pathways . The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to modulate signaling pathways associated with neuroinflammation and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a controlled trial, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity .
Case Study 2: Cancer Cell Line Testing
A study evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM, respectively, demonstrating significant cytotoxicity compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound could act on neurotransmitter receptors, influencing neuroprotective pathways.
- Oxidative Stress Modulation : By reducing ROS levels, it protects cells from oxidative damage.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
